GDC-0834 Racemate

Descripción

Propiedades

IUPAC Name |

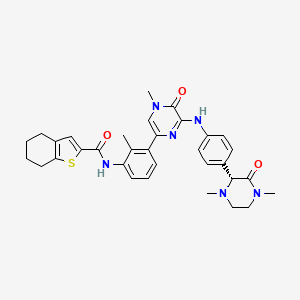

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOFZZILLRUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GDC-0834 Racemate: Unraveling the Mechanism of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, the clinical candidate GDC-0834 is specifically the (R)-enantiomer.[1][3][4] While the racemate and the (S)-enantiomer are commercially available from some vendors for research purposes, there is a notable absence of publicly available scientific literature detailing the mechanism of action, pharmacological activity, or metabolic fate of the GDC-0834 racemate.[5]

This guide, therefore, focuses on the extensive data available for the active (R)-enantiomer of GDC-0834, which is the clinically investigated compound. The information presented herein is essential for any research involving GDC-0834 and provides a comprehensive overview of its biological activity and the challenges encountered during its development.

Core Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase

GDC-0834 exerts its therapeutic effect by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, most notably the B-cell antigen receptor (BCR) and Fc receptors.[2]

B-Cell Receptor Signaling Pathway

Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is a key component of this pathway, responsible for phosphorylating downstream substrates.

By inhibiting BTK, GDC-0834 effectively blocks the downstream signaling cascade, thereby attenuating B-cell activation and proliferation. This mechanism of action forms the basis of its potential therapeutic utility in B-cell-mediated autoimmune diseases.

Quantitative Data: Potency and Efficacy

All available quantitative data pertains to the (R)-enantiomer of GDC-0834.

| Parameter | Value | Species/System | Reference |

| Biochemical IC50 | 5.9 ± 1.1 nM | Human BTK Enzyme Assay | [5] |

| Cellular IC50 | 6.4 nM | Cellular Assay | [5] |

| In Vivo IC50 (pBTK-Tyr223) | 1.1 µM | Mouse | [5] |

| In Vivo IC50 (pBTK-Tyr223) | 5.6 ± 1.6 µM | Rat | [5] |

Experimental Protocols

Detailed experimental methodologies for the key assays used to characterize GDC-0834 are summarized below.

In Vitro BTK Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0834 against purified human BTK enzyme.

-

Methodology: A common method for this is a LanthaScreen™ Eu Kinase Binding Assay.

-

Recombinant human BTK enzyme is incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.

-

GDC-0834 is added at varying concentrations.

-

The binding of the tracer to BTK results in a high degree of Förster Resonance Energy Transfer (FRET), while displacement of the tracer by GDC-0834 leads to a decrease in FRET.

-

The signal is read on a fluorescence plate reader, and the IC50 value is calculated from the dose-response curve.

-

Cellular BTK Phosphorylation Assay

-

Objective: To assess the ability of GDC-0834 to inhibit BTK autophosphorylation in a cellular context.

-

Methodology:

-

A suitable human B-cell line (e.g., Ramos) is treated with various concentrations of GDC-0834.

-

The B-cell receptors are then stimulated with an anti-IgM antibody to induce BTK activation.

-

Cells are lysed, and the levels of phosphorylated BTK (pBTK) at a specific tyrosine residue (e.g., Tyr223) and total BTK are quantified using an immunoassay, such as a Western blot or a plate-based ELISA.

-

The IC50 is determined by the concentration of GDC-0834 that causes a 50% reduction in the pBTK/total BTK ratio.

-

In Vivo Pharmacodynamic (PD) Assay in Rodents

-

Objective: To measure the in vivo inhibition of BTK phosphorylation by GDC-0834.

-

Methodology:

-

Mice or rats are orally dosed with GDC-0834 at various concentrations.

-

At specific time points after dosing, whole blood is collected.

-

The blood is stimulated ex vivo with an agent that activates B-cells (e.g., anti-IgD).

-

The level of pBTK-Tyr223 in B-cells is measured by flow cytometry or Western blot.

-

The in vivo IC50 is calculated based on the GDC-0834 plasma concentration that results in 50% inhibition of BTK phosphorylation.

-

Metabolic Fate: The Challenge of Amide Hydrolysis

A critical aspect of GDC-0834's profile is its metabolic instability, particularly in humans. The compound undergoes rapid amide hydrolysis, leading to the formation of an inactive aniline metabolite (M1).[3][4] This metabolic pathway is significantly more pronounced in humans compared to preclinical species like mice and rats.[3][4]

The primary enzyme responsible for this hydrolysis in human liver cytosol is aldehyde oxidase (AO).[6]

This rapid metabolism in humans resulted in very low systemic exposure of the parent drug in a Phase I clinical trial, with plasma concentrations below the limit of quantitation at the tested oral doses.[1][3] Consequently, the clinical development of GDC-0834 was terminated.[7][8]

The Uncharacterized Racemate

The user's interest lies specifically with the this compound. In drug development, it is common for a single enantiomer to be responsible for the desired pharmacological activity, while the other enantiomer may be inactive, less active, or contribute to off-target effects or toxicity. Without any published data on the this compound or the (S)-enantiomer, the following remains unknown:

-

BTK Inhibitory Activity of the (S)-enantiomer: It is unclear if the (S)-enantiomer has any activity against BTK.

-

Pharmacokinetics of the Racemate: The absorption, distribution, metabolism, and excretion (ADME) properties of the racemate and the individual enantiomers have not been publicly characterized. It is unknown if the (S)-enantiomer is also a substrate for aldehyde oxidase.

-

Pharmacodynamics of the Racemate: The overall effect of the racemate on BTK signaling and B-cell function in vitro and in vivo is not documented.

Conclusion

GDC-0834 is a well-characterized, potent inhibitor of Bruton's tyrosine kinase, with all available scientific data pointing to the (R)-enantiomer as the active and clinically evaluated compound. Its mechanism of action is centered on the reversible, ATP-competitive inhibition of BTK, leading to the suppression of B-cell receptor signaling. However, the clinical development of GDC-0834 was halted due to profound species differences in its metabolism, with rapid amide hydrolysis mediated by aldehyde oxidase in humans leading to insufficient drug exposure.

Crucially for the research community, there is no publicly available data on the mechanism of action, pharmacology, or metabolism of the this compound. Any research involving the this compound should proceed with the understanding that the biological activity and metabolic fate of the (S)-enantiomer are unknown and that the reported potent BTK inhibitory activity is attributable to the (R)-enantiomer. Further studies would be required to elucidate the specific properties of the racemate.

References

- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GDC-0834 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

GDC-0834 Racemate: Unraveling the Mechanism of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0834 is a potent and selective, reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, the clinical candidate GDC-0834 is specifically the (R)-enantiomer.[1][3][4] While the racemate and the (S)-enantiomer are commercially available from some vendors for research purposes, there is a notable absence of publicly available scientific literature detailing the mechanism of action, pharmacological activity, or metabolic fate of the GDC-0834 racemate.[5]

This guide, therefore, focuses on the extensive data available for the active (R)-enantiomer of GDC-0834, which is the clinically investigated compound. The information presented herein is essential for any research involving GDC-0834 and provides a comprehensive overview of its biological activity and the challenges encountered during its development.

Core Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase

GDC-0834 exerts its therapeutic effect by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, most notably the B-cell antigen receptor (BCR) and Fc receptors.[2]

B-Cell Receptor Signaling Pathway

Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is a key component of this pathway, responsible for phosphorylating downstream substrates.

By inhibiting BTK, GDC-0834 effectively blocks the downstream signaling cascade, thereby attenuating B-cell activation and proliferation. This mechanism of action forms the basis of its potential therapeutic utility in B-cell-mediated autoimmune diseases.

Quantitative Data: Potency and Efficacy

All available quantitative data pertains to the (R)-enantiomer of GDC-0834.

| Parameter | Value | Species/System | Reference |

| Biochemical IC50 | 5.9 ± 1.1 nM | Human BTK Enzyme Assay | [5] |

| Cellular IC50 | 6.4 nM | Cellular Assay | [5] |

| In Vivo IC50 (pBTK-Tyr223) | 1.1 µM | Mouse | [5] |

| In Vivo IC50 (pBTK-Tyr223) | 5.6 ± 1.6 µM | Rat | [5] |

Experimental Protocols

Detailed experimental methodologies for the key assays used to characterize GDC-0834 are summarized below.

In Vitro BTK Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0834 against purified human BTK enzyme.

-

Methodology: A common method for this is a LanthaScreen™ Eu Kinase Binding Assay.

-

Recombinant human BTK enzyme is incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.

-

GDC-0834 is added at varying concentrations.

-

The binding of the tracer to BTK results in a high degree of Förster Resonance Energy Transfer (FRET), while displacement of the tracer by GDC-0834 leads to a decrease in FRET.

-

The signal is read on a fluorescence plate reader, and the IC50 value is calculated from the dose-response curve.

-

Cellular BTK Phosphorylation Assay

-

Objective: To assess the ability of GDC-0834 to inhibit BTK autophosphorylation in a cellular context.

-

Methodology:

-

A suitable human B-cell line (e.g., Ramos) is treated with various concentrations of GDC-0834.

-

The B-cell receptors are then stimulated with an anti-IgM antibody to induce BTK activation.

-

Cells are lysed, and the levels of phosphorylated BTK (pBTK) at a specific tyrosine residue (e.g., Tyr223) and total BTK are quantified using an immunoassay, such as a Western blot or a plate-based ELISA.

-

The IC50 is determined by the concentration of GDC-0834 that causes a 50% reduction in the pBTK/total BTK ratio.

-

In Vivo Pharmacodynamic (PD) Assay in Rodents

-

Objective: To measure the in vivo inhibition of BTK phosphorylation by GDC-0834.

-

Methodology:

-

Mice or rats are orally dosed with GDC-0834 at various concentrations.

-

At specific time points after dosing, whole blood is collected.

-

The blood is stimulated ex vivo with an agent that activates B-cells (e.g., anti-IgD).

-

The level of pBTK-Tyr223 in B-cells is measured by flow cytometry or Western blot.

-

The in vivo IC50 is calculated based on the GDC-0834 plasma concentration that results in 50% inhibition of BTK phosphorylation.

-

Metabolic Fate: The Challenge of Amide Hydrolysis

A critical aspect of GDC-0834's profile is its metabolic instability, particularly in humans. The compound undergoes rapid amide hydrolysis, leading to the formation of an inactive aniline metabolite (M1).[3][4] This metabolic pathway is significantly more pronounced in humans compared to preclinical species like mice and rats.[3][4]

The primary enzyme responsible for this hydrolysis in human liver cytosol is aldehyde oxidase (AO).[6]

This rapid metabolism in humans resulted in very low systemic exposure of the parent drug in a Phase I clinical trial, with plasma concentrations below the limit of quantitation at the tested oral doses.[1][3] Consequently, the clinical development of GDC-0834 was terminated.[7][8]

The Uncharacterized Racemate

The user's interest lies specifically with the this compound. In drug development, it is common for a single enantiomer to be responsible for the desired pharmacological activity, while the other enantiomer may be inactive, less active, or contribute to off-target effects or toxicity. Without any published data on the this compound or the (S)-enantiomer, the following remains unknown:

-

BTK Inhibitory Activity of the (S)-enantiomer: It is unclear if the (S)-enantiomer has any activity against BTK.

-

Pharmacokinetics of the Racemate: The absorption, distribution, metabolism, and excretion (ADME) properties of the racemate and the individual enantiomers have not been publicly characterized. It is unknown if the (S)-enantiomer is also a substrate for aldehyde oxidase.

-

Pharmacodynamics of the Racemate: The overall effect of the racemate on BTK signaling and B-cell function in vitro and in vivo is not documented.

Conclusion

GDC-0834 is a well-characterized, potent inhibitor of Bruton's tyrosine kinase, with all available scientific data pointing to the (R)-enantiomer as the active and clinically evaluated compound. Its mechanism of action is centered on the reversible, ATP-competitive inhibition of BTK, leading to the suppression of B-cell receptor signaling. However, the clinical development of GDC-0834 was halted due to profound species differences in its metabolism, with rapid amide hydrolysis mediated by aldehyde oxidase in humans leading to insufficient drug exposure.

Crucially for the research community, there is no publicly available data on the mechanism of action, pharmacology, or metabolism of the this compound. Any research involving the this compound should proceed with the understanding that the biological activity and metabolic fate of the (S)-enantiomer are unknown and that the reported potent BTK inhibitory activity is attributable to the (R)-enantiomer. Further studies would be required to elucidate the specific properties of the racemate.

References

- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GDC-0834 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

GDC-0834 Racemate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis, GDC-0834 demonstrated significant efficacy in preclinical models.[3][4] However, its clinical development was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6] This racemate form of GDC-0834 serves as a valuable tool for in vitro and in vivo studies of BTK inhibition and B-cell signaling. This guide provides a comprehensive overview of GDC-0834 Racemate, including its mechanism of action, key experimental data, and detailed protocols for its use in research.

Core Compound Details

| Property | Value | Reference |

| CAS Number | 1133432-46-8 | [1][3] |

| Molecular Formula | C33H36N6O3S | [1] |

| Molecular Weight | 596.74 g/mol | [1] |

| Synonyms | GDC 0834 Racemate, GDC0834 Racemate | [1] |

| Chemical Name | N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | [1] |

| Form | Solid Powder | [1] |

Mechanism of Action: BTK Inhibition

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[2][3][4] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[7][8] Upon engagement of the BCR, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that control B-cell proliferation and survival.[2] By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade, thereby modulating B-cell activity.

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Quantitative Data

In Vitro and In Vivo Potency

| Assay Type | Species/System | IC50 | Reference |

| Biochemical Assay | Purified BTK enzyme | 5.9 nM | [2][3][4] |

| Cellular Assay | In vitro cellular systems | 6.4 nM | [2][3][4] |

| In Vivo (Mouse) | Mouse model | 1.1 µM | [2][3][4] |

| In Vivo (Rat) | Rat model | 5.6 µM | [2][3][4] |

Aldehyde Oxidase (AO) Inhibition

GDC-0834 is a potent reversible inhibitor of known aldehyde oxidase (AO) substrates.[1][9]

| AO Substrate Inhibition | IC50 Range | Reference |

| Six known AO substrates | 0.86 to 1.87 µM | [1][9] |

Preclinical Pharmacokinetics

Significant species differences were observed in the metabolism of GDC-0834, primarily due to amide hydrolysis.[4][10] This hydrolysis is more predominant in humans, leading to the formation of an inactive metabolite (M1).[4][10]

| Species | Metabolism/Clearance | Key Finding | Reference |

| Human | Extensive amide hydrolysis | Plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) after oral dosing.[4] | [4][10] |

| Rat, Dog, Monkey | Minor to moderate formation of M1 | GDC-0834 was orally bioavailable. | [4][9] |

| PXB chimeric mice (humanized liver) | Low clearance of GDC-0834 | [4] |

Experimental Protocols

Biochemical BTK Kinase Assay (Generalized)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on BTK.

Materials:

-

Recombinant full-length BTK enzyme

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)[7]

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)[7][11]

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a microplate, add the BTK enzyme, peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using an ADP detection kit according to the manufacturer's protocol.[7][11]

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Activity Assay (Generalized)

This protocol describes a method to assess the effect of this compound on BTK activity within a cellular context.

Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer

-

Antibodies for Western blotting (anti-phospho-BTK, anti-total-BTK)

-

Flow cytometer and relevant antibodies (e.g., for CD69) or ELISA kit for BTK.[12]

Procedure:

-

Culture B-cells in the presence of varying concentrations of this compound for a specified time.

-

Stimulate the cells with a suitable agent (e.g., anti-IgM) to activate the BCR pathway.

-

For Western blot analysis:

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against phosphorylated BTK and total BTK to determine the extent of inhibition.

-

-

For flow cytometry analysis of B-cell activation markers (e.g., CD69):

-

Stain the cells with fluorescently labeled antibodies against the activation marker.

-

Analyze the cell population using a flow cytometer to quantify the percentage of activated cells.

-

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

Procedure:

-

Induction of Arthritis:

-

Dosing:

-

Initiate oral dosing of this compound at various concentrations. Dosing can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of arthritis).[14]

-

-

Monitoring and Evaluation:

-

Monitor the animals regularly for clinical signs of arthritis, including body weight changes, paw thickness (measured with calipers), and a clinical arthritis score.[13]

-

At the end of the study, collect tissues for histopathological assessment of joint inflammation, pannus formation, and cartilage/bone erosion.[14]

-

Serum can be collected for analysis of inflammatory cytokines and anti-collagen antibodies.

-

Clinical Trial Insights and Metabolism

A single-dose human clinical trial of GDC-0834 was conducted to evaluate its pharmacokinetics.[4] The results revealed that after oral administration of 35 mg and 105 mg, plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) in most samples.[4][10] In contrast, substantial plasma concentrations of the inactive amide hydrolysis metabolite, M1, were observed.[4][9] This rapid metabolism in humans, catalyzed by aldehyde oxidase, led to insufficient systemic exposure of the active compound, ultimately halting its clinical development.[6][9][15]

Conclusion

This compound is a potent and selective inhibitor of BTK that has been instrumental in understanding the role of BTK in autoimmune diseases. While its clinical utility was limited by its metabolic instability in humans, it remains a valuable research tool. The data and protocols presented in this guide are intended to support researchers in utilizing this compound for the investigation of BTK signaling and the development of novel BTK inhibitors with improved pharmacokinetic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. chondrex.com [chondrex.com]

- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GDC-0834 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. assaybiotechnology.com [assaybiotechnology.com]

- 13. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0834 Racemate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis, GDC-0834 demonstrated significant efficacy in preclinical models.[3][4] However, its clinical development was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6] This racemate form of GDC-0834 serves as a valuable tool for in vitro and in vivo studies of BTK inhibition and B-cell signaling. This guide provides a comprehensive overview of GDC-0834 Racemate, including its mechanism of action, key experimental data, and detailed protocols for its use in research.

Core Compound Details

| Property | Value | Reference |

| CAS Number | 1133432-46-8 | [1][3] |

| Molecular Formula | C33H36N6O3S | [1] |

| Molecular Weight | 596.74 g/mol | [1] |

| Synonyms | GDC 0834 Racemate, GDC0834 Racemate | [1] |

| Chemical Name | N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | [1] |

| Form | Solid Powder | [1] |

Mechanism of Action: BTK Inhibition

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[2][3][4] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[7][8] Upon engagement of the BCR, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that control B-cell proliferation and survival.[2] By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade, thereby modulating B-cell activity.

Caption: BTK Signaling Pathway and the inhibitory action of GDC-0834.

Quantitative Data

In Vitro and In Vivo Potency

| Assay Type | Species/System | IC50 | Reference |

| Biochemical Assay | Purified BTK enzyme | 5.9 nM | [2][3][4] |

| Cellular Assay | In vitro cellular systems | 6.4 nM | [2][3][4] |

| In Vivo (Mouse) | Mouse model | 1.1 µM | [2][3][4] |

| In Vivo (Rat) | Rat model | 5.6 µM | [2][3][4] |

Aldehyde Oxidase (AO) Inhibition

GDC-0834 is a potent reversible inhibitor of known aldehyde oxidase (AO) substrates.[1][9]

| AO Substrate Inhibition | IC50 Range | Reference |

| Six known AO substrates | 0.86 to 1.87 µM | [1][9] |

Preclinical Pharmacokinetics

Significant species differences were observed in the metabolism of GDC-0834, primarily due to amide hydrolysis.[4][10] This hydrolysis is more predominant in humans, leading to the formation of an inactive metabolite (M1).[4][10]

| Species | Metabolism/Clearance | Key Finding | Reference |

| Human | Extensive amide hydrolysis | Plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) after oral dosing.[4] | [4][10] |

| Rat, Dog, Monkey | Minor to moderate formation of M1 | GDC-0834 was orally bioavailable. | [4][9] |

| PXB chimeric mice (humanized liver) | Low clearance of GDC-0834 | [4] |

Experimental Protocols

Biochemical BTK Kinase Assay (Generalized)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on BTK.

Materials:

-

Recombinant full-length BTK enzyme

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)[7]

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)[7][11]

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a microplate, add the BTK enzyme, peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using an ADP detection kit according to the manufacturer's protocol.[7][11]

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Activity Assay (Generalized)

This protocol describes a method to assess the effect of this compound on BTK activity within a cellular context.

Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer

-

Antibodies for Western blotting (anti-phospho-BTK, anti-total-BTK)

-

Flow cytometer and relevant antibodies (e.g., for CD69) or ELISA kit for BTK.[12]

Procedure:

-

Culture B-cells in the presence of varying concentrations of this compound for a specified time.

-

Stimulate the cells with a suitable agent (e.g., anti-IgM) to activate the BCR pathway.

-

For Western blot analysis:

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against phosphorylated BTK and total BTK to determine the extent of inhibition.

-

-

For flow cytometry analysis of B-cell activation markers (e.g., CD69):

-

Stain the cells with fluorescently labeled antibodies against the activation marker.

-

Analyze the cell population using a flow cytometer to quantify the percentage of activated cells.

-

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

Procedure:

-

Induction of Arthritis:

-

Dosing:

-

Initiate oral dosing of this compound at various concentrations. Dosing can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of arthritis).[14]

-

-

Monitoring and Evaluation:

-

Monitor the animals regularly for clinical signs of arthritis, including body weight changes, paw thickness (measured with calipers), and a clinical arthritis score.[13]

-

At the end of the study, collect tissues for histopathological assessment of joint inflammation, pannus formation, and cartilage/bone erosion.[14]

-

Serum can be collected for analysis of inflammatory cytokines and anti-collagen antibodies.

-

Clinical Trial Insights and Metabolism

A single-dose human clinical trial of GDC-0834 was conducted to evaluate its pharmacokinetics.[4] The results revealed that after oral administration of 35 mg and 105 mg, plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) in most samples.[4][10] In contrast, substantial plasma concentrations of the inactive amide hydrolysis metabolite, M1, were observed.[4][9] This rapid metabolism in humans, catalyzed by aldehyde oxidase, led to insufficient systemic exposure of the active compound, ultimately halting its clinical development.[6][9][15]

Conclusion

This compound is a potent and selective inhibitor of BTK that has been instrumental in understanding the role of BTK in autoimmune diseases. While its clinical utility was limited by its metabolic instability in humans, it remains a valuable research tool. The data and protocols presented in this guide are intended to support researchers in utilizing this compound for the investigation of BTK signaling and the development of novel BTK inhibitors with improved pharmacokinetic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. chondrex.com [chondrex.com]

- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GDC-0834 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. assaybiotechnology.com [assaybiotechnology.com]

- 13. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0834: A Technical Guide to its Discovery, Preclinical Characterization, and Synthesis Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy. However, its clinical development was halted due to rapid metabolism in humans, specifically through amide hydrolysis mediated by aldehyde oxidase. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and the available information regarding the synthesis of GDC-0834. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Rationale

GDC-0834 was developed by Genentech as a follow-up compound to the earlier BTK inhibitor, CGI-1746. The primary goal was to improve upon the pharmacokinetic properties of CGI-1746 while retaining its high potency and selectivity for BTK.[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and activation of B-lymphocytes.[3] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies. By inhibiting BTK, GDC-0834 was designed to modulate B-cell activity and mitigate the inflammatory processes characteristic of diseases like rheumatoid arthritis.

While GDC-0834 showed improved pharmacokinetic profiles in preclinical animal models compared to its predecessor, it was discovered to be highly susceptible to amide hydrolysis in humans.[2] This metabolic instability, mediated by aldehyde oxidase (AO), led to insufficient drug exposure in clinical trials and ultimately the cessation of its development.[4][5]

Chemical Synthesis (Landscape)

A detailed, step-by-step synthesis protocol for GDC-0834, chemically named (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is not publicly available in the scientific literature or patent databases.[6] Pharmaceutical companies often maintain proprietary synthesis routes for their clinical candidates.

However, based on the structure of GDC-0834 and general knowledge of medicinal chemistry, its synthesis would likely involve a multi-step sequence. A plausible conceptual workflow is outlined below.

Conceptual Synthesis Workflow for GDC-0834.

This conceptual workflow illustrates a likely synthetic strategy, involving the independent synthesis of key structural fragments followed by their sequential coupling to assemble the final GDC-0834 molecule.

Biological Activity and Pharmacokinetics

GDC-0834 is a highly potent inhibitor of BTK in both biochemical and cellular assays. Its inhibitory activity has been characterized across multiple species.

In Vitro and In Vivo Potency

| Parameter | Species | Assay Type | Value (IC50) | Reference(s) |

| Biochemical IC50 | Human | Kinase Assay | 5.9 nM | [7] |

| Cellular IC50 | Human | Cellular Assay | 6.4 nM | [7] |

| In Vivo IC50 (pBTK) | Mouse | Western Blot | 1.1 µM | [7] |

| In Vivo IC50 (pBTK) | Rat | Western Blot | 5.6 µM | [7] |

Pharmacokinetic Parameters

The metabolic stability of GDC-0834 varies significantly across species, with humans exhibiting the most rapid clearance.

| Species | Clearance Prediction | Key Metabolite | Primary Metabolizing Enzyme | Reference(s) |

| Human | High | M1 (Amide Hydrolysis) | Aldehyde Oxidase (AO) | [4][5] |

| Mouse | Moderate | M1 (Minor) | Not specified | [5] |

| Rat | Low | M1 (Minor) | Not specified | [5] |

| Dog | Low | M1 (Minor) | Not specified | [5] |

| Monkey | Moderate | M1 (Minor) | Not specified | [5] |

Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical cascade for B-cell function.

B-Cell Receptor (BCR) Signaling Pathway and the Point of Inhibition by GDC-0834.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of GDC-0834.

BTK Kinase Activity Assay (Biochemical)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified BTK enzyme.

Workflow for a Typical BTK Kinase Activity Assay.

Materials:

-

Purified recombinant human BTK enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) peptide)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

GDC-0834

-

384-well white plates

Procedure:

-

Prepare serial dilutions of GDC-0834 in the assay buffer.

-

Add 5 µL of the GDC-0834 dilutions to the wells of a 384-well plate.

-

Add 10 µL of BTK enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for an additional 10 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the measurement of BTK autophosphorylation at Tyr223 in a cellular context to determine the cellular potency of GDC-0834.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

RPMI-1640 medium supplemented with 10% FBS

-

GDC-0834

-

Anti-IgM antibody (for stimulation)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed Ramos cells in 6-well plates and grow to a density of approximately 1 x 10⁶ cells/mL.

-

Treat the cells with various concentrations of GDC-0834 for 1 hour.

-

Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total BTK antibody for normalization.

-

Densitometry is used to quantify the band intensities, and the IC50 is calculated.

In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol provides a general outline for assessing the in vivo efficacy of GDC-0834 in a widely used animal model of rheumatoid arthritis.

Animals:

-

Lewis rats (male, 8-10 weeks old)

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

GDC-0834

-

Vehicle for oral administration

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

On day 7, boost the rats with an intradermal injection of an emulsion of bovine type II collagen and IFA.

-

-

Dosing:

-

Begin oral administration of GDC-0834 or vehicle daily, starting from the day of the first immunization (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

-

-

Clinical Assessment:

-

Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21), collect blood samples for pharmacokinetic analysis and measurement of inflammatory biomarkers.

-

Harvest the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

-

Conclusion

GDC-0834 is a well-characterized, potent, and selective BTK inhibitor that serves as an important case study in drug discovery. Its promising preclinical profile was ultimately overshadowed by a species-specific metabolic liability, highlighting the critical importance of early and comprehensive metabolic profiling in drug development. The data and protocols presented in this guide offer valuable insights for researchers working on the development of novel kinase inhibitors and for those studying the intricacies of the BCR signaling pathway. While the specific synthesis of GDC-0834 remains proprietary, the provided information on its biological activity and the methodologies for its evaluation contribute to the broader scientific understanding of BTK inhibition.

References

- 1. unmc.edu [unmc.edu]

- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

GDC-0834: A Technical Guide to its Discovery, Preclinical Characterization, and Synthesis Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy. However, its clinical development was halted due to rapid metabolism in humans, specifically through amide hydrolysis mediated by aldehyde oxidase. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and the available information regarding the synthesis of GDC-0834. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Rationale

GDC-0834 was developed by Genentech as a follow-up compound to the earlier BTK inhibitor, CGI-1746. The primary goal was to improve upon the pharmacokinetic properties of CGI-1746 while retaining its high potency and selectivity for BTK.[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and activation of B-lymphocytes.[3] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies. By inhibiting BTK, GDC-0834 was designed to modulate B-cell activity and mitigate the inflammatory processes characteristic of diseases like rheumatoid arthritis.

While GDC-0834 showed improved pharmacokinetic profiles in preclinical animal models compared to its predecessor, it was discovered to be highly susceptible to amide hydrolysis in humans.[2] This metabolic instability, mediated by aldehyde oxidase (AO), led to insufficient drug exposure in clinical trials and ultimately the cessation of its development.[4][5]

Chemical Synthesis (Landscape)

A detailed, step-by-step synthesis protocol for GDC-0834, chemically named (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is not publicly available in the scientific literature or patent databases.[6] Pharmaceutical companies often maintain proprietary synthesis routes for their clinical candidates.

However, based on the structure of GDC-0834 and general knowledge of medicinal chemistry, its synthesis would likely involve a multi-step sequence. A plausible conceptual workflow is outlined below.

Conceptual Synthesis Workflow for GDC-0834.

This conceptual workflow illustrates a likely synthetic strategy, involving the independent synthesis of key structural fragments followed by their sequential coupling to assemble the final GDC-0834 molecule.

Biological Activity and Pharmacokinetics

GDC-0834 is a highly potent inhibitor of BTK in both biochemical and cellular assays. Its inhibitory activity has been characterized across multiple species.

In Vitro and In Vivo Potency

| Parameter | Species | Assay Type | Value (IC50) | Reference(s) |

| Biochemical IC50 | Human | Kinase Assay | 5.9 nM | [7] |

| Cellular IC50 | Human | Cellular Assay | 6.4 nM | [7] |

| In Vivo IC50 (pBTK) | Mouse | Western Blot | 1.1 µM | [7] |

| In Vivo IC50 (pBTK) | Rat | Western Blot | 5.6 µM | [7] |

Pharmacokinetic Parameters

The metabolic stability of GDC-0834 varies significantly across species, with humans exhibiting the most rapid clearance.

| Species | Clearance Prediction | Key Metabolite | Primary Metabolizing Enzyme | Reference(s) |

| Human | High | M1 (Amide Hydrolysis) | Aldehyde Oxidase (AO) | [4][5] |

| Mouse | Moderate | M1 (Minor) | Not specified | [5] |

| Rat | Low | M1 (Minor) | Not specified | [5] |

| Dog | Low | M1 (Minor) | Not specified | [5] |

| Monkey | Moderate | M1 (Minor) | Not specified | [5] |

Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical cascade for B-cell function.

B-Cell Receptor (BCR) Signaling Pathway and the Point of Inhibition by GDC-0834.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of GDC-0834.

BTK Kinase Activity Assay (Biochemical)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified BTK enzyme.

Workflow for a Typical BTK Kinase Activity Assay.

Materials:

-

Purified recombinant human BTK enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) peptide)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

GDC-0834

-

384-well white plates

Procedure:

-

Prepare serial dilutions of GDC-0834 in the assay buffer.

-

Add 5 µL of the GDC-0834 dilutions to the wells of a 384-well plate.

-

Add 10 µL of BTK enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for an additional 10 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the measurement of BTK autophosphorylation at Tyr223 in a cellular context to determine the cellular potency of GDC-0834.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

RPMI-1640 medium supplemented with 10% FBS

-

GDC-0834

-

Anti-IgM antibody (for stimulation)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed Ramos cells in 6-well plates and grow to a density of approximately 1 x 10⁶ cells/mL.

-

Treat the cells with various concentrations of GDC-0834 for 1 hour.

-

Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total BTK antibody for normalization.

-

Densitometry is used to quantify the band intensities, and the IC50 is calculated.

In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol provides a general outline for assessing the in vivo efficacy of GDC-0834 in a widely used animal model of rheumatoid arthritis.

Animals:

-

Lewis rats (male, 8-10 weeks old)

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

GDC-0834

-

Vehicle for oral administration

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

On day 7, boost the rats with an intradermal injection of an emulsion of bovine type II collagen and IFA.

-

-

Dosing:

-

Begin oral administration of GDC-0834 or vehicle daily, starting from the day of the first immunization (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

-

-

Clinical Assessment:

-

Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21), collect blood samples for pharmacokinetic analysis and measurement of inflammatory biomarkers.

-

Harvest the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

-

Conclusion

GDC-0834 is a well-characterized, potent, and selective BTK inhibitor that serves as an important case study in drug discovery. Its promising preclinical profile was ultimately overshadowed by a species-specific metabolic liability, highlighting the critical importance of early and comprehensive metabolic profiling in drug development. The data and protocols presented in this guide offer valuable insights for researchers working on the development of novel kinase inhibitors and for those studying the intricacies of the BCR signaling pathway. While the specific synthesis of GDC-0834 remains proprietary, the provided information on its biological activity and the methodologies for its evaluation contribute to the broader scientific understanding of BTK inhibition.

References

- 1. unmc.edu [unmc.edu]

- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

GDC-0834 Racemate chemical structure and properties

An In-depth Technical Guide on GDC-0834 Racemate

Introduction

GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed as a potential therapeutic agent for rheumatoid arthritis, it demonstrated significant promise due to its high potency and selectivity for BTK.[1][2][3] However, its clinical development was halted due to extensive and rapid metabolism in humans via amide hydrolysis, which resulted in insufficient drug exposure.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex synthetic organic compound. Its structural and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide[7] |

| CAS Number | 1133432-46-8[2][7] |

| Molecular Formula | C₃₃H₃₆N₆O₃S[2][7] |

| Molecular Weight | 596.74 g/mol [2][7] |

| InChIKey | CDOOFZZILLRUQH-UHFFFAOYSA-N[7] |

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Light yellow to yellow solid powder[8] |

| Solubility | Soluble in DMSO (≥ 90 mg/mL)[9] |

| Storage (Solid) | Store at -20°C for up to 3 years[8][9] |

| Storage (In Solution) | Store at -80°C for up to 6 months[9] |

**2. Mechanism of Action: BTK Inhibition

GDC-0834 functions as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1][10] Upon BCR engagement by an antigen, a signaling cascade is initiated, involving the activation of kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[10] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation, differentiation, and survival.[1] By competitively binding to the ATP pocket of BTK, GDC-0834 blocks this phosphorylation cascade, effectively inhibiting the BCR pathway.[1]

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Biological and Pharmacokinetic Properties

GDC-0834 demonstrates high potency in both biochemical and cellular assays. However, its pharmacokinetic profile is marked by a significant species-dependent metabolism.

Table 3: Biological Potency of GDC-0834

| Assay Type | Target/Endpoint | Species | IC₅₀ Value |

|---|---|---|---|

| In Vitro Biochemical Assay | BTK Kinase Activity | Human | 5.9 nM[8][9] |

| In Vitro Cellular Assay | BTK Activity | Human | 6.4 nM[8][9] |

| In Vivo Pharmacodynamic | pBTK-Tyr223 Inhibition | Mouse | 1.1 µM[8] |

| In Vivo Pharmacodynamic | pBTK-Tyr223 Inhibition | Rat | 5.6 µM[8][9] |

| In Vitro Inhibition | Aldehyde Oxidase (AO) Substrates | Human | 0.86 - 1.87 µM[1][10] |

Metabolism

The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, leading to the formation of an inactive aniline metabolite, M1.[3][5] This reaction is predominantly mediated by the cytosolic enzyme Aldehyde Oxidase (AO), with some contribution from Carboxylesterases (CES).[1][11] Crucially, this metabolic pathway is far more pronounced in humans than in preclinical species such as mice, rats, and dogs.[5][12] In vitro studies using hepatocytes showed a dramatic difference in metabolic turnover, which ultimately led to the failure to predict the rapid clearance and low exposure observed in human clinical trials.[9][12]

Table 4: In Vitro Metabolic Turnover of GDC-0834 in Hepatocytes (3-hour incubation)

| Species | Turnover |

|---|---|

| Human | 80%[12] |

| Mouse | 56%[12] |

| Cynomolgus Monkey | 53%[12] |

| Rat | 20%[12] |

| Dog | 17%[12] |

Key Experimental Protocols

Detailed methodologies for the assessment of GDC-0834's potency and efficacy are critical for reproducible research.

In Vitro BTK Kinase Activity Assay (Lanthascreen™)

This biochemical assay quantifies the ability of GDC-0834 to inhibit BTK's kinase activity.[3]

-

Reaction Setup : In a 25 µL final volume, incubate recombinant human BTK (0.075 ng) with a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol, and 0.4 µM fluorescein-labeled peptide substrate.[3]

-

Compound Addition : Add GDC-0834 at various concentrations.

-

Initiation : Start the reaction by adding ATP to a final concentration of 25 µM.[3]

-

Incubation : Incubate for 60 minutes at room temperature.[3]

-

Termination and Detection : Stop the reaction by adding 2 nM Tb-PY20 detection antibody in 60 mM EDTA. Incubate for 30 minutes at room temperature.[3]

-

Readout : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader (340 nm excitation, 495 nm and 520 nm emission).[3]

-

Analysis : Fit the dose-response data using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[3]

In Vivo pBTK Pharmacodynamic Assay (Western Blot)

This assay measures the inhibition of BTK phosphorylation in whole blood after oral administration of GDC-0834.[3]

-

Dosing : Administer GDC-0834 orally to BALB/c mice at desired doses (e.g., 25, 50, 100, 150 mg/kg).[3]

-

Sample Collection : Collect terminal blood samples at specified time points (e.g., 2, 4, 6 hours post-dose).[3]

-

Protein Extraction : Prepare protein lysates from whole blood samples.

-

Electrophoresis : Separate proteins by size using SDS-PAGE.

-

Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[13]

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated BTK (rabbit polyclonal pBTK-Tyr223).[3]

-

Incubate with a primary antibody for total BTK as a loading control (mouse monoclonal total BTK).[3]

-

Wash and incubate with appropriate secondary antibodies conjugated to a fluorescent dye.

-

-

Quantification : Image the membrane using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the band intensities for pBTK and total BTK.[3]

-

Analysis : Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to vehicle-treated control animals.[3]

Rat Collagen-Induced Arthritis (CIA) Efficacy Model

This in vivo model assesses the therapeutic efficacy of GDC-0834 in a rodent model of rheumatoid arthritis.[8]

Caption: Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

-

Animals : Use female Lewis rats.[8]

-

Induction : On Day 0, immunize rats at the base of the tail and two other sites with an emulsion of bovine type II collagen in Freund's incomplete adjuvant.[4][8]

-

Booster : On Day 6, administer a booster injection of the same emulsion.[8]

-

Treatment : Initiate oral dosing on Day 0 and continue through Day 16. Group animals to receive vehicle control or GDC-0834 at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) and schedules (e.g., once or twice daily).[8]

-

Efficacy Assessment : Monitor animals regularly for signs of arthritis, including ankle swelling, paw volume, and clinical scores of inflammation.[14]

-

Endpoint Analysis : At the end of the study (e.g., Day 17), perform terminal assessments, which can include histopathological analysis of the joints to evaluate inflammation, cartilage erosion, and bone resorption.[8][14]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BTK with demonstrated efficacy in preclinical models of rheumatoid arthritis.[8][9] Its technical profile serves as a valuable case study in drug development, particularly highlighting the critical importance of understanding species-specific metabolism. While the rapid amide hydrolysis in humans precluded its advancement, the data and protocols associated with GDC-0834 remain highly relevant for researchers working on BTK inhibitors and investigating the role of aldehyde oxidase in drug metabolism.[12][15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. chondrex.com [chondrex.com]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

GDC-0834 Racemate chemical structure and properties

An In-depth Technical Guide on GDC-0834 Racemate

Introduction

GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed as a potential therapeutic agent for rheumatoid arthritis, it demonstrated significant promise due to its high potency and selectivity for BTK.[1][2][3] However, its clinical development was halted due to extensive and rapid metabolism in humans via amide hydrolysis, which resulted in insufficient drug exposure.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex synthetic organic compound. Its structural and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-[3-(6-{[4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl]amino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide[7] |

| CAS Number | 1133432-46-8[2][7] |

| Molecular Formula | C₃₃H₃₆N₆O₃S[2][7] |

| Molecular Weight | 596.74 g/mol [2][7] |

| InChIKey | CDOOFZZILLRUQH-UHFFFAOYSA-N[7] |

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Light yellow to yellow solid powder[8] |

| Solubility | Soluble in DMSO (≥ 90 mg/mL)[9] |

| Storage (Solid) | Store at -20°C for up to 3 years[8][9] |

| Storage (In Solution) | Store at -80°C for up to 6 months[9] |

**2. Mechanism of Action: BTK Inhibition

GDC-0834 functions as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1][10] Upon BCR engagement by an antigen, a signaling cascade is initiated, involving the activation of kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[10] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation, differentiation, and survival.[1] By competitively binding to the ATP pocket of BTK, GDC-0834 blocks this phosphorylation cascade, effectively inhibiting the BCR pathway.[1]

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.

Biological and Pharmacokinetic Properties

GDC-0834 demonstrates high potency in both biochemical and cellular assays. However, its pharmacokinetic profile is marked by a significant species-dependent metabolism.

Table 3: Biological Potency of GDC-0834

| Assay Type | Target/Endpoint | Species | IC₅₀ Value |

|---|---|---|---|

| In Vitro Biochemical Assay | BTK Kinase Activity | Human | 5.9 nM[8][9] |

| In Vitro Cellular Assay | BTK Activity | Human | 6.4 nM[8][9] |

| In Vivo Pharmacodynamic | pBTK-Tyr223 Inhibition | Mouse | 1.1 µM[8] |

| In Vivo Pharmacodynamic | pBTK-Tyr223 Inhibition | Rat | 5.6 µM[8][9] |

| In Vitro Inhibition | Aldehyde Oxidase (AO) Substrates | Human | 0.86 - 1.87 µM[1][10] |

Metabolism

The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, leading to the formation of an inactive aniline metabolite, M1.[3][5] This reaction is predominantly mediated by the cytosolic enzyme Aldehyde Oxidase (AO), with some contribution from Carboxylesterases (CES).[1][11] Crucially, this metabolic pathway is far more pronounced in humans than in preclinical species such as mice, rats, and dogs.[5][12] In vitro studies using hepatocytes showed a dramatic difference in metabolic turnover, which ultimately led to the failure to predict the rapid clearance and low exposure observed in human clinical trials.[9][12]

Table 4: In Vitro Metabolic Turnover of GDC-0834 in Hepatocytes (3-hour incubation)

| Species | Turnover |

|---|---|

| Human | 80%[12] |

| Mouse | 56%[12] |

| Cynomolgus Monkey | 53%[12] |

| Rat | 20%[12] |

| Dog | 17%[12] |

Key Experimental Protocols

Detailed methodologies for the assessment of GDC-0834's potency and efficacy are critical for reproducible research.

In Vitro BTK Kinase Activity Assay (Lanthascreen™)

This biochemical assay quantifies the ability of GDC-0834 to inhibit BTK's kinase activity.[3]

-

Reaction Setup : In a 25 µL final volume, incubate recombinant human BTK (0.075 ng) with a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, 2.5% glycerol, and 0.4 µM fluorescein-labeled peptide substrate.[3]

-

Compound Addition : Add GDC-0834 at various concentrations.

-

Initiation : Start the reaction by adding ATP to a final concentration of 25 µM.[3]

-

Incubation : Incubate for 60 minutes at room temperature.[3]

-

Termination and Detection : Stop the reaction by adding 2 nM Tb-PY20 detection antibody in 60 mM EDTA. Incubate for 30 minutes at room temperature.[3]

-

Readout : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader (340 nm excitation, 495 nm and 520 nm emission).[3]

-

Analysis : Fit the dose-response data using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[3]

In Vivo pBTK Pharmacodynamic Assay (Western Blot)

This assay measures the inhibition of BTK phosphorylation in whole blood after oral administration of GDC-0834.[3]

-

Dosing : Administer GDC-0834 orally to BALB/c mice at desired doses (e.g., 25, 50, 100, 150 mg/kg).[3]

-

Sample Collection : Collect terminal blood samples at specified time points (e.g., 2, 4, 6 hours post-dose).[3]

-

Protein Extraction : Prepare protein lysates from whole blood samples.

-

Electrophoresis : Separate proteins by size using SDS-PAGE.

-

Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[13]

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated BTK (rabbit polyclonal pBTK-Tyr223).[3]

-

Incubate with a primary antibody for total BTK as a loading control (mouse monoclonal total BTK).[3]

-

Wash and incubate with appropriate secondary antibodies conjugated to a fluorescent dye.

-

-

Quantification : Image the membrane using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the band intensities for pBTK and total BTK.[3]

-

Analysis : Normalize the pBTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition relative to vehicle-treated control animals.[3]

Rat Collagen-Induced Arthritis (CIA) Efficacy Model

This in vivo model assesses the therapeutic efficacy of GDC-0834 in a rodent model of rheumatoid arthritis.[8]

Caption: Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

-

Animals : Use female Lewis rats.[8]

-

Induction : On Day 0, immunize rats at the base of the tail and two other sites with an emulsion of bovine type II collagen in Freund's incomplete adjuvant.[4][8]

-

Booster : On Day 6, administer a booster injection of the same emulsion.[8]

-

Treatment : Initiate oral dosing on Day 0 and continue through Day 16. Group animals to receive vehicle control or GDC-0834 at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) and schedules (e.g., once or twice daily).[8]

-

Efficacy Assessment : Monitor animals regularly for signs of arthritis, including ankle swelling, paw volume, and clinical scores of inflammation.[14]

-

Endpoint Analysis : At the end of the study (e.g., Day 17), perform terminal assessments, which can include histopathological analysis of the joints to evaluate inflammation, cartilage erosion, and bone resorption.[8][14]

Conclusion